molecular formula C6H10O5 B1243755 2-(Hydroxymethyl)pentanedioic acid

2-(Hydroxymethyl)pentanedioic acid

Cat. No. B1243755
M. Wt: 162.14 g/mol
InChI Key: XPQIPNORJZZYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxymethylglutaric acid is the 2-hydroxymethyl derivative of glutaric acid. It derives from a glutaric acid. It is a conjugate acid of a 2-hydroxymethylglutarate.

Scientific Research Applications

Synthesis and Inhibition Studies

  • Synthesis and Biological Evaluation : 2-(Hydroxymethyl)pentanedioic acid derivatives have been synthesized and evaluated for their inhibitory activities. Enantiomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase II (GCP II), were prepared and their biological activities described (Vitharana et al., 2002).

  • Enhanced Brain Delivery : Enhanced delivery of 2-PMPA to the brain following intranasal administration of its γ-substituted ester prodrugs has been reported. This improved delivery method shows promise for testing GCPII inhibition in neurological and psychiatric disorders (Nedelcovych et al., 2017).

Chemical and Biological Activity Analysis

  • Discovery and Structure-Activity Relationships : Studies have identified benzylamides of pentanedioic acid as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. These studies help in understanding the chemical structure and biological activity relationships (Roche et al., 2009).

  • Biological Evaluation of Thiol-Based Inhibitors : A series of 2-(thioalkyl)pentanedioic acids were synthesized and evaluated as inhibitors of glutamate carboxypeptidase II. This exploration of thiol-based compounds provides insight into their role in GCP II inhibition (Majer et al., 2003).

  • Enhanced Oral Bioavailability Studies : Investigations into the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) using prodrugs have been conducted. This research is crucial for clinical development and application in various diseases (Dash et al., 2019).

Environmental and Analytical Research

  • Atmospheric Tracer Compounds : The study on polar organic compounds in atmospheric particulate matter identified several multifunctional organic compounds related to pentanedioic acid, useful as atmospheric tracers for secondary organic aerosol from monoterpenes (Jaoui et al., 2005).

  • Enantiospecificity in Inhibition : Research on enantiospecificity of glutamate carboxypeptidase II inhibition highlights the different potencies of enantiomers of pentanedioic acid derivatives, providing insights into stereochemical effects on biological activity (Tsukamoto et al., 2005).

  • Froth Flotation in Mineral Processing : The use of 2-decanoylamino-pentanedioic acid, a novel dendritic surfactant, in the flotation of ilmenite, demonstrates the chemical's application in mineral processing and its superior collecting activity (Deng et al., 2021).

  • Discovery of Pyrrole Alkaloids : The identification of new pyrrole alkaloids in Lycium chinense, where derivatives of pentanedioic acid were among the compounds isolated, indicates the compound's relevance in natural product chemistry (Youn et al., 2016).

  • Biological Production of Malic Acid : The biological production of malic acid (2-hydroxybutanedioic acid) is explored, highlighting its potential as a precursor for industrially important chemicals, demonstrating the broader application of dicarboxylic acids like pentanedioic acid (Dai et al., 2018).

properties

Product Name

2-(Hydroxymethyl)pentanedioic acid

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

2-(hydroxymethyl)pentanedioic acid

InChI

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

XPQIPNORJZZYPV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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